molecular formula C19H16ClNO4 B11996380 2-Methylpropyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

2-Methylpropyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11996380
M. Wt: 357.8 g/mol
InChI Key: FLEIXAMKZLLEDY-UHFFFAOYSA-N
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Description

Isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound with a complex structure that includes a chlorinated phenyl ring and an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoic acid with isobutylamine to form an amide intermediate. This intermediate is then cyclized using phthalic anhydride under acidic conditions to yield the isoindoline core. The final step involves esterification with isobutanol to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

Isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Isobutyl 2-(3-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with a bromine atom instead of chlorine.

    Isobutyl 2-(3-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Isobutyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

2-methylpropyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C19H16ClNO4/c1-11(2)10-25-19(24)12-6-7-15-16(8-12)18(23)21(17(15)22)14-5-3-4-13(20)9-14/h3-9,11H,10H2,1-2H3

InChI Key

FLEIXAMKZLLEDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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